N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide
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Description
N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide is a compound that has been studied for its unique chemical structure and potential applications in various fields. Its synthesis and analysis involve advanced chemical techniques to understand its properties and behavior under different conditions.
Synthesis Analysis
The synthesis of related fluorobenzamide compounds often involves nucleophilic substitution reactions, condensation processes, and optimization of reaction parameters such as time, temperature, solvent, and concentration to achieve high yields and purity. For example, research on arylpropylsulphonamides, focusing on their potential as AMPA receptor ligands, highlights the intricate synthesis routes that could be analogous to the synthesis of N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide (Kronenberg et al., 2007).
Molecular Structure Analysis
The molecular structure of related compounds, such as various fluorobenzamides, has been elucidated using techniques like X-ray crystallography, demonstrating how the presence of fluorine atoms and other substituents affect the molecule's geometry and electronic structure. For instance, studies on the crystal structures of N-(arylsulfonyl)-4-fluorobenzamides provide insights into the conformation and intermolecular interactions that could be relevant to our compound of interest (Suchetan et al., 2016).
Chemical Reactions and Properties
Fluorobenzamides participate in various chemical reactions, including cycloaddition reactions, which can produce fluorescent compounds. An example of this is the formal [4+2] cycloaddition reaction of N-fluorobenzamides with maleic anhydride, leading to fluorescent aminonaphthalic anhydrides (Lu et al., 2022).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-(2-fluoroanilino)-2-oxoethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2/c1-11-6-8-12(9-7-11)16(21)18-10-15(20)19-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPWFUHMNLJDBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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